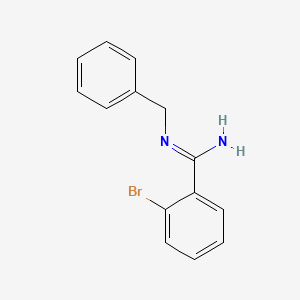

N-Benzyl-2-bromobenzenecarboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13BrN2 |

|---|---|

Molecular Weight |

289.17 g/mol |

IUPAC Name |

N'-benzyl-2-bromobenzenecarboximidamide |

InChI |

InChI=1S/C14H13BrN2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17) |

InChI Key |

FARUWJCZRZDFBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2Br)N |

Origin of Product |

United States |

Direct Nucleophilic Addition to Nitrile:the Most Direct Route Involves the Reaction of 2 Bromobenzonitrile with Benzylamine. This Transformation Can Be Achieved Under Various Conditions:

Uncatalyzed Reaction: Heating 2-bromobenzonitrile (B47965) and benzylamine (B48309) at high temperatures can lead to the formation of the desired amidine. However, this method often requires harsh conditions and may result in low yields and side products.

Base-Catalyzed Addition: The reaction can be facilitated by a strong base. The base deprotonates the amine, increasing its nucleophilicity and promoting the attack on the electrophilic carbon of the nitrile group. core.ac.uk

Metal-Catalyzed Addition: Various metal catalysts, such as ytterbium amides, have been shown to effectively catalyze the addition of amines to nitriles, often under solvent-free conditions, to yield N-arylamidinates. organic-chemistry.org

The Pinner Reaction Pathway:a Classic and Highly Reliable Method for Preparing Amidines Proceeds Via the Pinner Reaction.wikipedia.orgthis Two Step Sequence First Involves the Formation of an Intermediate Imidate Salt, Known As a Pinner Salt.

Step 1: Formation of the Pinner Salt: 2-Bromobenzonitrile (B47965) is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl). The acid protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol, which yields the ethyl 2-bromobenzenecarboximidate hydrochloride salt. numberanalytics.comnumberanalytics.comnih.govorganic-chemistry.org

Step 2: Amination of the Pinner Salt: The isolated Pinner salt is then treated with benzylamine (B48309). The more nucleophilic amine displaces the ethoxy group of the imidate to form the final N-Benzyl-2-bromobenzenecarboximidamide, typically as its hydrochloride salt, from which the free base can be liberated. wikipedia.org

From Carboxylic Acid Derivatives:an Alternative Pathway Begins with 2 Bromobenzoic Acid.

Emerging and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

Green Chemistry Principles in Imidamide Synthesis

The synthesis of this compound can be made more sustainable by applying the principles of green chemistry. scispace.comucl.ac.uk

Atom Economy: The direct addition of benzylamine to 2-bromobenzonitrile represents the most atom-economical route, as all atoms of the reactants are incorporated into the product. The Pinner reaction and imidoyl chloride routes generate stoichiometric byproducts (e.g., alcohol, HCl), thus having lower atom economy.

Catalysis: Employing catalytic methods, such as those using transition metals or even biocatalysts like lipases, is preferable to using stoichiometric activating reagents, as this minimizes waste. researchgate.netnih.gov Boron-based catalysts are also an option for promoting amide-like bond formations. scispace.com

Safer Solvents: Traditional solvents like chlorinated hydrocarbons or DMF can be replaced with greener alternatives. Solvents like cyclopentyl methyl ether (CPME) have emerged as safer and more sustainable options for amide synthesis. nih.gov In some cases, reactions can even be performed in water. mdpi.com

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry offers significant advantages for the synthesis of this compound, particularly in a production setting. rsc.orgkit.edu In a hypothetical flow process, solutions of 2-bromobenzonitrile and benzylamine could be continuously pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated tube or a column packed with a solid-supported catalyst (a packed-bed reactor).

Advantages of a Flow Process:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous materials.

Superior Control: Precise control over temperature, pressure, and residence time allows for fine-tuning of the reaction, often leading to higher yields and purities.

Scalability: Scaling up production is straightforward by simply running the system for a longer duration or by using parallel reactors.

Automation: Flow systems are readily automated, allowing for efficient and reproducible production with minimal manual intervention.

Chemo- and Regioselective Synthesis Approaches

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the primary challenge would arise if other reactive functionalities were present on either starting material. For instance, if the benzylamine contained a hydroxyl group, there could be competition between N- and O-amidation. Chemoselectivity could be achieved by choosing a catalyst that specifically promotes C-N bond formation or by using protecting groups for the competing functionality.

Regioselectivity: This concerns the site at which a reaction occurs. For the direct synthesis from 2-bromobenzonitrile and benzylamine, regioselectivity is not a major issue as the connectivity is predetermined. However, in related syntheses, it can be critical. For example, if 2-bromobenzonitrile were reacted with a diamine containing two non-equivalent nitrogen atoms, the choice of catalyst and conditions would be crucial to direct the addition to the desired nitrogen atom. nih.gov The Pinner reaction followed by amination offers a high degree of control in such cases.

Reactivity of the Imidamide Functional Group in this compound

The imidamide functional group, also known as a carboximidamide, is characterized by the RC(=NR')NR''R''' structure. In this compound, this group features a central carbon double-bonded to one nitrogen and single-bonded to another, with one nitrogen bearing a benzyl (B1604629) substituent. This arrangement confers a unique set of reactive properties.

Nucleophilic Reactivity at the Imidamide Carbon

The carbon atom of the imidamide group is analogous to a carbonyl carbon in an amide but with a C=N double bond instead of a C=O bond. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. Consequently, it is susceptible to attack by nucleophiles.

The reaction begins with the nucleophilic attack on the imidamide carbon, leading to the formation of a tetrahedral intermediate. The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can add to the C=N bond, and subsequent protonation or workup can lead to various substituted products. This reactivity is a cornerstone of imidamide chemistry, though they are generally less reactive than their acyl chloride or anhydride (B1165640) counterparts.

Electrophilic Activation and Reactions at the Imidamide Nitrogen Atoms

The imidamide moiety contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic and basic. These nitrogens can react with various electrophiles. vivekanandcollege.ac.in The two nitrogen atoms exhibit different reactivity profiles. The sp²-hybridized imino nitrogen is generally more basic and nucleophilic, while the sp³-hybridized amino nitrogen, bearing the benzyl group and a hydrogen atom, is less basic.

Electrophilic attack, such as alkylation or acylation, is expected to occur preferentially at the more nucleophilic imino nitrogen. However, the reaction's regioselectivity can be influenced by steric factors and the specific electrophile used. Activation of the imidamide with an electrophile, such as triflic anhydride, can enhance the acidity of the N-H proton, facilitating further functionalization. rsc.org

Transformations Involving Protonation and Deprotonation Equilibria of the Imidamide

Amidines, the parent class of imidamides, are known to be strong organic bases. nih.gov The basicity arises from the ability of the sp²-hybridized nitrogen to accept a proton, forming a resonance-stabilized amidinium ion. In this cation, the positive charge is delocalized across both nitrogen atoms and the central carbon, resulting in two identical C-N bonds. nih.gov This protonation is a reversible process, and the position of the equilibrium is dependent on the pKa of the acid used and the solvent system. youtube.com

Conversely, the N-H proton on the amino nitrogen is weakly acidic and can be removed by a strong base (e.g., sodium hydride or an organolithium reagent). nih.gov Deprotonation generates a potent nucleophilic anion, which can be utilized in subsequent reactions, such as alkylation or acylation, providing a pathway to N,N'-disubstituted imidamide derivatives.

Hydrolytic Cleavage Mechanisms and Degradation Pathways of the Imidamide Moiety

Similar to amides, the imidamide functional group can undergo hydrolysis to break the C-N bonds, although typically under forcing conditions such as prolonged heating with strong acid or base. researchgate.net

Under acidic conditions, the reaction is initiated by the protonation of the imino nitrogen, which activates the imidamide carbon for nucleophilic attack by water. researchgate.net This leads to a tetrahedral intermediate which, after a series of proton transfers, collapses to expel benzylamine and form 2-bromobenzoic acid. researchgate.net The released benzylamine is protonated under the acidic conditions to form a benzylammonium salt, rendering the final step effectively irreversible. researchgate.net

In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic imidamide carbon. youtube.comyoutube.com Subsequent cleavage of the C-N bonds, facilitated by the high concentration of hydroxide, ultimately yields the 2-bromobenzoate (B1222928) salt and benzylamine. The reaction often requires heat to proceed at a reasonable rate.

Reactivity of the Ortho-Bromoaryl Moiety in this compound

The 2-bromophenyl group is a versatile synthetic handle, primarily due to its ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of complex molecular architectures from organohalides. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming an organopalladium(II) complex. youtube.com

Transmetalation : A second reagent, typically an organometallic compound (e.g., an organoboron, organotin, or organozinc species), transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new cross-coupled product and regenerating the palladium(0) catalyst. youtube.com

This methodology enables several important transformations for this compound:

Suzuki Coupling : Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding a biaryl structure.

Buchwald-Hartwig Amination : Coupling with an amine (primary or secondary) to form a new C-N bond, leading to a diaminobenzene derivative.

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling : Reaction with an alkene to form a new C-C bond and introduce a vinyl group.

Intramolecular Cyclization : A particularly relevant pathway for this substrate is an intramolecular palladium-catalyzed C-N bond formation (a form of Buchwald-Hartwig amination). The nitrogen of the imidamide can act as the nucleophile, attacking the palladium-activated aryl bromide. This would result in a cyclization event to produce a tricyclic heterocyclic system, specifically a derivative of quinazolinone. This type of transformation is a well-established method for synthesizing fused heterocyclic compounds from ortho-haloanilides and related structures. rsc.orgyoutube.com

The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. Below is a table summarizing typical conditions for such transformations on analogous aryl bromide substrates.

| Coupling Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Potential Product Structure |

|---|---|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | Na₂CO₃, K₃PO₄ | Aryl-substituted benzimidamide |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Diaminobenzene derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | PPh₃ (with CuI co-catalyst) | Et₃N, piperidine | Alkynyl-substituted benzimidamide |

| Intramolecular Amination | (Internal N-H) | Pd(OAc)₂ | Xantphos, dppf | K₂CO₃, Cs₂CO₃ | Fused quinazolinone derivative |

Magnesium and Lithium Halogen Exchange for Organometallic Reagent Generation

The carbon-bromine bond in this compound can be converted into a carbon-metal bond through halogen-metal exchange, generating highly reactive organomagnesium (Grignard) or organolithium reagents. These intermediates can then react with a wide variety of electrophiles.

Magnesium-Halogen Exchange (Grignard Reagent Formation): Grignard reagents are typically formed by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net The reaction involves the oxidative insertion of magnesium into the C-Br bond. Once formed, the resulting Grignard reagent, 2-(N-benzylcarboximidoyl)phenylmagnesium bromide, would be a potent nucleophile, capable of reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. researchgate.net

Lithium-Halogen Exchange: This is an extremely fast reaction, often occurring at very low temperatures (e.g., -78 °C), by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. This method is particularly useful for preparing functionalized organolithium compounds. Research on the closely related N-(2-bromobenzyl)pivalamide has shown that bromine-lithium exchange occurs cleanly at the 2-position. This provides strong evidence that this compound would similarly undergo exchange to form 2-lithio-N-benzylbenzenecarboximidamide. This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

| Reagent | Electrophile (E+) | Product | Solvent | Temperature (°C) | Reference (for analogous reactions) |

| Mg / THF | RCHO | Ar-CH(OH)R | THF | 0 to 25 | researchgate.net |

| t-BuLi | (CH₃)₃SiCl | Ar-Si(CH₃)₃ | THF | -78 | |

| t-BuLi | Ph₂CO | Ar-C(OH)Ph₂ | THF | -78 | |

| n-BuLi | DMF | Ar-CHO | THF | -78 |

Note: The data in this table is illustrative, based on established procedures for halogen-metal exchange and subsequent electrophilic trapping.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge that develops in the intermediate of the reaction, known as the Meisenheimer complex.

Intramolecular Cyclization Reactions of this compound

The strategic positioning of the ortho-bromine atom relative to the imidamide functionality in this compound provides a powerful tool for constructing fused ring systems through intramolecular cyclization. These reactions can proceed through various mechanisms, including transition-metal-catalyzed and radical-mediated pathways.

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers a versatile platform for the intramolecular cyclization of substrates like this compound. The presence of the aryl bromide allows for oxidative addition to a low-valent palladium species, initiating a catalytic cycle that can lead to the formation of new carbon-nitrogen or carbon-carbon bonds.

One of the most probable transformations is an intramolecular Buchwald-Hartwig amination. In this process, the palladium catalyst would insert into the carbon-bromine bond, and subsequent intramolecular coordination and deprotonation of one of the imidamide nitrogens would lead to a C-N bond formation, yielding a five- or six-membered heterocyclic ring. For instance, cyclization involving the exocyclic nitrogen would lead to the formation of a 1-benzyl-1,2-dihydroquinazoline derivative.

Analogous palladium-catalyzed reactions have been successfully employed for the synthesis of various nitrogen heterocycles. For example, the synthesis of isoindoloquinazolinones has been achieved through a palladium-catalyzed dicarbonylation of 1,2-dibromoarenes with 2-aminobenzylamine. nih.gov This demonstrates the utility of palladium catalysis in constructing complex fused systems from ortho-dihaloaromatic precursors. Similarly, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones, suggesting that the imidamide moiety in this compound could engage in similar annulation reactions. nih.govmdpi.com

The following table summarizes representative palladium-catalyzed intramolecular cyclization reactions of analogous ortho-bromoaryl precursors.

| Starting Material Analogue | Catalyst/Reagents | Product Type | Reference |

| 1,2-Dibromobenzene and 2-aminobenzylamine | Palladium catalyst, CO | Isoindoloquinazolinone | nih.gov |

| 2-Bromobenzamide (B1207801) and carbodiimide | Cobalt catalyst | 3-(Imino)isoindolin-1-one | nih.govmdpi.com |

| Aryl Propargyl Ethers | Pd(OAc)₂, CuBr₂, LiBr | 3-Bromo-2H-chromene | thieme-connect.de |

| '2-bromo-1,5-di-ene-7-yne' System | Palladium catalyst | Poly-ene substituted cyclohexenol | chemrxiv.orgresearchgate.net |

These examples underscore the potential of this compound to serve as a substrate in palladium-catalyzed intramolecular reactions to generate a diverse array of heterocyclic structures.

Radical cyclization offers an alternative and powerful strategy for the transformation of this compound. The generation of an aryl radical at the ortho-position, typically through the use of a radical initiator such as AIBN with a tin hydride or via photoredox catalysis, can trigger an intramolecular cyclization cascade.

In such a scenario, the initially formed aryl radical could add to one of the nitrogen atoms or the carbon atom of the imidamide group. Addition to the internal nitrogen of the imidamide, followed by tautomerization, would likely lead to the formation of a substituted phenanthridine (B189435) skeleton. Alternatively, addition to the imidamide carbon could pave the way for more complex polycyclic systems.

Research on analogous systems supports the feasibility of such radical transformations. For example, tandem radical cyclizations have been employed to construct poly-brominated 2-oxindoles from N-arylacrylamides. rsc.org Furthermore, CAN-mediated oxidative free radical cyclization of benzylamino quinones has been shown to yield N-benzyl pyrroloquinones, highlighting the utility of radical pathways in forming C-N bonds and constructing heterocyclic frameworks. researchgate.net

The structure of this compound is well-suited for the synthesis of extended, polycyclic heterocyclic systems. Through carefully designed reaction sequences, this compound can be elaborated into complex molecules of medicinal and material science interest.

For instance, a tandem reaction involving an initial intermolecular coupling followed by an intramolecular cyclization is a plausible route. The ortho-bromine atom could first undergo a Suzuki or Stille coupling to introduce a new substituent, which could then participate in a subsequent cyclization with the imidamide moiety.

The synthesis of dibenzo[b,f]heteropines from related precursors provides a blueprint for the potential transformations of this compound. beilstein-journals.orgnih.govnih.gov For example, a palladium-catalyzed reaction with an appropriate coupling partner could lead to the formation of a dibenzo[b,f] researchgate.netresearchgate.netdiazepine core, a privileged scaffold in medicinal chemistry. Similarly, the synthesis of isoindoloquinazolinones demonstrates how ortho-functionalized aromatic compounds can be precursors to elaborate polycyclic systems. rsc.org

Derivatization Strategies for this compound

Beyond cyclization reactions, the various functional groups within this compound offer multiple handles for derivatization, allowing for the fine-tuning of its chemical properties and the introduction of diverse functionalities.

The nitrogen atoms of the imidamide group are nucleophilic and can be readily alkylated or acylated. The presence of two distinct nitrogen atoms—an endocyclic and an exocyclic one—may allow for selective functionalization under carefully controlled conditions.

Alkylation can be achieved using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation. For instance, a strong, non-nucleophilic base like sodium hydride would deprotonate the imidamide, and the resulting anion would react with the alkylating agent. Studies on the N-alkylation of benzimidazoles and imidazoles have shown that these reactions can proceed in high yields under various conditions, including phase-transfer catalysis. researchgate.netlookchem.comresearchgate.netbeilstein-journals.org

Acylation of the imidamide nitrogens can be accomplished using acyl chlorides, anhydrides, or other activated carboxylic acid derivatives. This modification would introduce an amide or imide functionality, which could further influence the compound's reactivity and properties. N-acylation reactions are fundamental in organic synthesis and have been extensively studied. mdpi.com

The following table outlines general conditions for the N-alkylation and N-acylation of related heterocyclic systems.

| Transformation | Reagents | Substrate Analogue | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaOH, NaH) | Benzimidazole (B57391)/Imidazole | researchgate.netlookchem.com |

| N-Acylation | Acyl chloride, Anhydride, or N-acylbenzotriazole | Amines, Heterocycles | mdpi.com |

The benzyl group and the bromo-substituted aromatic ring present additional opportunities for derivatization. The benzylic protons are susceptible to radical or oxidative functionalization, while the aromatic C-H bonds can be targeted through directed metalation or electrophilic substitution, although the latter may be challenging due to the deactivating effect of the bromine and imidamide groups.

The benzyl group can be functionalized through various methods. For example, benzylic bromination followed by nucleophilic substitution would allow for the introduction of a wide range of functional groups. Alternatively, directed C-H activation methodologies could be employed to functionalize the ortho-positions of the benzyl ring. The N-benzyl group itself can also be removed under certain oxidative or reductive conditions if desired. researchgate.net

The ortho-bromine atom is a key functional handle for cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be used to introduce new carbon-carbon bonds, providing access to a vast array of derivatives with extended conjugation or appended functional groups. The palladium-catalyzed functionalization of aryl bromides is a well-established and highly versatile synthetic tool. researchgate.netpitt.eduresearchgate.net

Chemoselective Transformations of the Bromine Atom into Other Functionalities (e.g., cyano, hydroxyl, thiol)

The bromine atom at the C2 position of the benzene (B151609) ring in this compound represents a versatile synthetic handle for the introduction of various functional groups. Through transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond can be selectively transformed, allowing for the synthesis of a diverse range of derivatives. This section details the established methodologies for converting the aryl bromide moiety into cyano, hydroxyl, and thiol functionalities, drawing upon well-documented transformations of similar aryl bromide substrates.

Transformation to a Cyano Group (Cyanation)

The conversion of the aryl bromide in this compound to a nitrile (N-Benzyl-2-cyanobenzenecarboximidamide) can be efficiently achieved through palladium-catalyzed cyanation reactions. rsc.orgresearchgate.net This transformation is of significant interest as the nitrile group is a key precursor for various other functionalities, including carboxylic acids, amines, and amides.

Modern palladium-catalyzed cyanation methods often employ non-toxic and readily available cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), to overcome the challenges associated with the use of highly toxic reagents like potassium or sodium cyanide. nih.govnih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active catalyst. researchgate.net The choice of ligand is crucial for the efficiency of the reaction, with various phosphine (B1218219) ligands being commonly employed. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | DMA | 120 | 85-95 | nih.gov |

| Pd₂(dba)₃ / XPhos | Zn(CN)₂ | 2-MeTHF | 100 | 90-98 | nih.gov |

| Pd/C | KCN | Toluene | 110 | 75-90 | researchgate.net |

Note: The yields are representative for a range of aryl bromide substrates and may vary for this compound.

Detailed research findings indicate that the reaction conditions can be tuned to tolerate a wide variety of functional groups, which is crucial for a substrate like this compound containing an imidamide moiety. rsc.org The use of aqueous media and milder temperatures has also been explored to enhance the sustainability and applicability of these methods. mit.edu

Transformation to a Hydroxyl Group (Hydroxylation)

The synthesis of N-Benzyl-2-hydroxybenzenecarboximidamide from its bromo-precursor can be accomplished via copper-catalyzed hydroxylation reactions. These methods provide a direct route to phenolic compounds from aryl halides. organic-chemistry.orgresearchgate.net

The Ullmann condensation, a classical method for forming carbon-oxygen bonds, has been significantly improved by the use of various ligands and milder reaction conditions. Modern protocols often utilize copper(I) or copper(II) salts as catalysts in the presence of a suitable ligand and a base. researchgate.netcolab.ws Ligands such as 8-hydroxyquinoline (B1678124) and various diamines have been shown to facilitate the reaction, allowing for lower reaction temperatures and improved yields. researchgate.net The choice of base and solvent system is also critical for the success of the transformation. organic-chemistry.org

Table 2: Representative Conditions for Copper-Catalyzed Hydroxylation of Aryl Bromides

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | 8-Hydroxyquinoline | Cs₂CO₃ | DMSO | 110 | 80-92 | researchgate.net |

| Cu(acac)₂ | BHMPO | LiOH | DMSO/H₂O | 80 | 85-95 | organic-chemistry.orgresearchgate.net |

| Cu₂O | None | NaOH | H₂O | 100 | 70-88 | researchgate.net |

Note: The yields are representative for a range of aryl bromide substrates and may vary for this compound. BHMPO = N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide.

Research has demonstrated that these copper-catalyzed hydroxylations are compatible with a variety of functional groups, suggesting their applicability to the synthesis of N-Benzyl-2-hydroxybenzenecarboximidamide. organic-chemistry.org The development of air-tolerant catalytic systems further enhances the practical utility of this transformation. colab.ws

Transformation to a Thiol Group (Thiolation)

The introduction of a thiol group to form N-Benzyl-2-mercaptobenzenecarboximidamide can be achieved through palladium or copper-catalyzed thiolation of the corresponding aryl bromide. This transformation provides access to aryl thiols, which are valuable intermediates in medicinal chemistry and materials science.

Palladium-catalyzed C-S bond formation often employs a palladium catalyst, a phosphine ligand, and a sulfur source. Various sulfur nucleophiles, such as sodium thiomethoxide or other thiolates, can be used. Copper-catalyzed methods, reminiscent of the Ullmann condensation, are also effective for the synthesis of aryl thiols. These reactions typically involve a copper(I) catalyst and a suitable sulfur source.

Table 3: Representative Conditions for Transition Metal-Catalyzed Thiolation of Aryl Bromides

| Catalyst/Ligand | Sulfur Source | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / Xantphos | NaSMe | K₃PO₄ | Toluene | 100 | 82-95 |

| CuI / Ethylenediamine | Thiourea | K₂CO₃ | DMF | 120 | 75-90 |

| NiCl₂(dppe) | t-BuSH | NaH | Dioxane | 80 | 70-85 |

Note: The yields are representative for a range of aryl bromide substrates and may vary for this compound.

The chemoselectivity of these thiolation reactions is a key consideration, especially in the presence of the imidamide functionality. The choice of catalyst, ligand, and reaction conditions can be optimized to favor the desired C-S bond formation and minimize side reactions.

Advanced Mechanistic and Theoretical Studies of N Benzyl 2 Bromobenzenecarboximidamide

Computational Elucidation of Electronic Structure and Bonding in N-Benzyl-2-bromobenzenecarboximidamide

Density Functional Theory (DFT) Calculations for Ground State Geometry and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, often utilizing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.net

These calculations involve an iterative process of minimizing the molecule's energy by adjusting the positions of its atoms. The result is a set of optimized bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. The conformational landscape of the molecule, which includes various rotational isomers (rotamers) arising from rotation around single bonds, can also be explored. For a molecule like this compound, key rotations would be around the C-N bonds and the C-C bond connecting the benzyl (B1604629) group to the imidamide nitrogen.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | 1.905 | |

| C=N (imidamide) | 1.285 | |

| C-N (benzyl) | 1.468 | |

| C-N (aryl) | 1.395 | |

| Bond Angles (°) | ||

| C-C-Br | 121.5 | |

| C-C=N | 123.0 | |

| C-N-C (benzyl) | 120.5 | |

| Dihedral Angles (°) | ||

| Br-C-C-N | 178.5 | |

| C-C-N-C | -95.0 |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar molecular structures. Actual experimental values may vary.

Frontier Molecular Orbital (FMO) Analysis of Reactivity Sites

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is expected to be localized primarily on the imidamide nitrogen atoms and the π-system of the benzyl and bromobenzene (B47551) rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. The LUMO is likely to be distributed over the carbon atom of the C=N double bond and the carbon atom attached to the bromine, indicating these as potential sites for nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: These values are representative and would be obtained from DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed using methods like Natural Population Analysis (NPA), which assigns charges to individual atoms. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidamide group and the bromine atom due to their high electronegativity. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the imidamide group, and the carbon atom of the C=N bond. nih.gov

This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and the initial pathways of chemical reactions.

Atomic Contribution to Molecular Orbitals and Bonding Characteristics

To gain a more detailed understanding of the bonding within this compound, Natural Bond Orbital (NBO) analysis can be performed. NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. researchgate.net

This analysis can quantify the contribution of each atom's atomic orbitals to the molecular orbitals, providing a clearer picture of the bonding interactions. For instance, it can reveal the extent of π-delocalization across the aromatic rings and the imidamide moiety. The interactions between filled (donor) and empty (acceptor) orbitals, such as the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor), can be quantified in terms of stabilization energy, indicating the strength of hyperconjugative and resonance effects.

Theoretical Investigations of Reaction Mechanisms Involving this compound

Computational Characterization of Transition States and Energy Barriers for Synthetic Routes

Computational chemistry is a powerful tool for exploring the potential energy surfaces of chemical reactions. By mapping these surfaces, chemists can identify the most likely reaction pathways, including the structures of transition states and the magnitudes of activation energy barriers.

For synthetic routes leading to or involving this compound, such as its formation from 2-bromobenzonitrile (B47965) and benzylamine (B48309), or its subsequent reactions, DFT calculations can be used to:

Locate Transition State (TS) Geometries: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry provides crucial information about the bond-making and bond-breaking processes.

Calculate Activation Energies (Energy Barriers): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction.

Identify Intermediates: The reaction pathway may involve one or more stable intermediates, which are local minima on the potential energy surface.

These computational studies can help in optimizing reaction conditions and in understanding the factors that control the regioselectivity and stereoselectivity of a reaction. For instance, in a potential cyclization reaction involving the bromine and imidamide groups, computational analysis could predict whether the reaction proceeds via a concerted or stepwise mechanism. nih.gov

Mechanistic Insights into Cross-Coupling and Cyclization Reactions Utilizing this compound

The unique structural arrangement of this compound, featuring a bromo-substituted aromatic ring and an N-benzyl imidamide moiety, makes it a versatile substrate for a variety of transition-metal-catalyzed cross-coupling and cyclization reactions. Mechanistic investigations into these transformations, primarily through analogy with similar substrates, suggest the involvement of several key elementary steps.

In palladium- or nickel-catalyzed cross-coupling reactions, the catalytic cycle is generally initiated by the oxidative addition of the aryl bromide to a low-valent metal center (M(0)), typically generated in situ. This step forms an arylpalladium(II) or arylnickel(II) complex. The subsequent steps are dependent on the nature of the coupling partner. For instance, in a Suzuki-type coupling, a transmetalation step with an organoboron reagent would follow. In contrast, a Heck-type reaction would involve migratory insertion of an alkene into the aryl-metal bond. Reductive elimination from the resulting intermediate then furnishes the cross-coupled product and regenerates the active M(0) catalyst.

Intramolecular cyclization of this compound can also be envisioned, leading to the formation of heterocyclic scaffolds. One plausible pathway involves an intramolecular Buchwald-Hartwig amination, where the nitrogen of the imidamide group displaces the bromine atom via a palladium-catalyzed process. This would proceed through a similar oxidative addition-reductive elimination sequence, with the intramolecular nature of the reaction being a key feature.

Alternatively, under radical conditions, the bromo-substituent can be homolytically cleaved to generate an aryl radical. This reactive intermediate can then undergo intramolecular addition to the C=N bond of the imidamide moiety, followed by subsequent steps to afford a cyclized product. The regioselectivity of such a radical cyclization would be governed by the relative stability of the resulting radical intermediates.

Prediction of Regioselectivity and Stereoselectivity in Reactions

The prediction of regioselectivity and stereoselectivity in reactions involving this compound is of paramount importance for its synthetic utility. Computational studies on analogous systems provide valuable insights into the factors governing these outcomes.

In transition-metal-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the site of oxidative addition, which is the C-Br bond. However, in intramolecular cyclization reactions, the regioselectivity of the ring-closure can be influenced by several factors. For instance, in a radical cyclization, the formation of a six-membered ring via attack at the imidamide carbon is generally favored over the formation of a five-membered ring via attack at the nitrogen atom, based on Baldwin's rules and the greater thermodynamic stability of the six-membered ring.

The stereoselectivity of these reactions, particularly those involving the formation of a new chiral center, is often dictated by the steric and electronic properties of the substrate and the catalyst. In the case of this compound, the bulky benzyl group can exert significant steric influence, directing the approach of reagents from the less hindered face of the molecule. The use of chiral ligands on the metal catalyst can also induce high levels of enantioselectivity in asymmetric transformations.

The following table summarizes the predicted regiochemical outcomes for different reaction types based on theoretical considerations:

| Reaction Type | Predicted Major Regioisomer | Rationale |

| Intramolecular Radical Cyclization | 6-membered ring | Favorable 6-exo-trig cyclization |

| Intramolecular Buchwald-Hartwig Amination | 6-membered ring | Thermodynamic stability |

Molecular Dynamics Simulations and Conformational Dynamics of this compound

Solvent Effects on Reactivity and Conformational Preferences (Computational)

Molecular dynamics (MD) simulations are a powerful tool for investigating the influence of the solvent environment on the conformational preferences and reactivity of this compound. The explicit inclusion of solvent molecules in these simulations allows for a more realistic representation of the solute-solvent interactions that can significantly impact the molecule's behavior.

In the context of reactivity, solvent effects can manifest in several ways. For instance, in a transition-metal-catalyzed reaction, the solvent can affect the solubility of the catalyst and the substrate, as well as the stability of the intermediates in the catalytic cycle. MD simulations can provide insights into the differential solvation of the ground state and the transition state, which is crucial for understanding the solvent's role in modulating the reaction rate.

The following table presents a hypothetical comparison of the relative energies of different conformers in solvents of varying polarity, as would be predicted by computational studies:

| Conformer | Relative Energy (in vacuo) (kcal/mol) | Relative Energy (in MeCN) (kcal/mol) | Relative Energy (in Toluene) (kcal/mol) |

| A (Extended) | 0.0 | 0.0 | 0.0 |

| B (Folded) | 2.5 | 1.8 | 2.8 |

| C (Twisted) | 4.1 | 3.5 | 4.3 |

Exploration of Conformational Landscape and Tautomerism

The conformational landscape of this compound is characterized by the rotational freedom around several single bonds, including the C-N bonds of the imidamide group and the C-C bond connecting the benzyl group to the nitrogen atom. Exploration of this landscape through computational methods such as potential energy surface (PES) scans can identify the low-energy conformers and the transition states connecting them.

Furthermore, the imidamide functional group can exhibit tautomerism, existing in equilibrium between the imidamide and the corresponding imino-enol form. Density functional theory (DFT) calculations can be employed to determine the relative energies of these tautomers and the energy barrier for their interconversion. The tautomeric equilibrium is expected to be influenced by both intramolecular hydrogen bonding possibilities and the nature of the solvent.

Computational Spectroscopic Predictions for this compound

Theoretical Infrared and Raman Vibrational Frequency Analysis

Computational methods, particularly DFT, can be used to predict the infrared (IR) and Raman vibrational spectra of this compound. These theoretical spectra can serve as a valuable tool for the identification and characterization of the molecule, especially when experimental spectra are unavailable.

The calculation of vibrational frequencies is typically performed after a geometry optimization to ensure that the molecule is at a local minimum on the potential energy surface. The resulting frequencies correspond to the normal modes of vibration of the molecule.

Key vibrational modes for this compound would include the C=N stretching vibration of the imidamide group, the N-H stretching and bending vibrations, the C-Br stretching vibration, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies and their corresponding intensities can be compared with experimental data to confirm the structure of the synthesized compound.

The following table provides a list of predicted characteristic vibrational frequencies for this compound based on DFT calculations for analogous structures:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Stretch | 3400-3300 | Medium | Low |

| Aromatic C-H Stretch | 3100-3000 | Medium | High |

| C=N Stretch (Imidamide) | 1680-1640 | High | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-High | High |

| N-H Bend | 1550-1500 | Medium | Low |

| C-N Stretch | 1300-1200 | High | Medium |

| C-Br Stretch | 700-600 | Medium | High |

NMR Chemical Shift Predictions via Quantum Chemical Methods

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a powerful tool for structure elucidation and verification. mdpi.com For a molecule like this compound, this process would involve several key steps.

First, the three-dimensional structure of the molecule would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set, for example, 6-311+G(d,p). nih.gov The choice of the functional and basis set is crucial for obtaining accurate geometries, which in turn are fundamental for reliable chemical shift calculations.

Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The isotropic shielding constant (σ) for each nucleus (e.g., ¹H and ¹³C) is then determined by averaging the diagonal elements of the shielding tensor. mdpi.com The chemical shift (δ) is then calculated by referencing the computed isotropic shielding constant of the nucleus in the molecule of interest (σ_sample) to the isotropic shielding constant of a reference compound (σ_ref), typically tetramethylsilane (B1202638) (TMS). The formula used is:

δ = σ_ref - σ_sample

The accuracy of these predictions can be influenced by several factors, including the choice of the computational method, the basis set, and the treatment of solvent effects. nih.gov Solvent effects can be modeled using implicit solvent models, like the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation. nih.gov

For this compound, a theoretical study would generate a table comparing the predicted ¹H and ¹³C NMR chemical shifts with experimentally determined values to validate the computational model.

Table 1: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| ... | ... | ... |

| H1 | Data not available | Data not available |

| H2 | Data not available | Data not available |

| ... | ... | ... |

Note: This table is a template. Specific data would be populated from actual computational and experimental studies.

Electronic Excitation Spectra Calculations

The electronic excitation spectra of this compound can be computationally investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states.

The process begins with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. nih.gov The calculations also yield the oscillator strength (f) for each transition, which is a measure of the intensity of the corresponding spectral band. researchgate.net

Analysis of the molecular orbitals involved in the most significant electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of these transitions (e.g., π→π* or n→π*). nih.govresearchgate.net This information is crucial for understanding the photophysical properties of the molecule.

The results of such a study would typically be presented in a table summarizing the calculated excitation energies, oscillator strengths, and the main orbital contributions for the most significant electronic transitions.

Table 2: Hypothetical Calculated Electronic Excitation Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | Data not available | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available | Data not available | Data not available |

Note: This table is a template. Specific data would be populated from actual TD-DFT calculations.

By comparing the theoretically predicted spectrum with an experimentally measured UV-Vis spectrum, researchers can validate the computational methodology and gain a deeper understanding of the electronic structure of this compound.

Applications of N Benzyl 2 Bromobenzenecarboximidamide in Chemical Synthesis and Materials Science

N-Aryl/Alkyl-2-halobenzenecarboximidamide Scaffolds as Versatile Synthetic Building Blocks

The strategic placement of a bromine atom ortho to a benzamidine (B55565) functional group creates a powerful synthon for a wide range of chemical transformations. This arrangement is primed for intramolecular reactions and serves as a robust anchor point for building molecular complexity.

The ortho-haloamidine framework is an excellent precursor for the synthesis of fused N-heterocycles, a common motif in pharmaceuticals and functional materials. Intramolecular cyclization, often facilitated by a transition metal catalyst, is a primary strategy.

Quinazoline (B50416) Synthesis: While direct synthesis from N-Benzyl-2-bromobenzenecarboximidamide is not documented, related structures are widely used. For example, N-phenylbenzamidines can undergo copper-catalyzed reactions with alkyne sources to construct the quinazoline core acs.org. In a related approach, nickel-catalyzed [4+2] annulation between benzylamines and nitriles proceeds through an in situ generated amidine intermediate that directs C-H activation to form multisubstituted quinazolines organic-chemistry.org. The bromo-substituent on the user's target compound represents a pre-functionalized site that could readily participate in palladium- or copper-catalyzed intramolecular N-arylation to close the quinazoline ring.

Benzimidazole (B57391) and Other Fused Heterocycle Synthesis: The amidine functional group itself is a key component in forming various heterocycles. Iodine-promoted oxidative reactions of amidines can selectively lead to either benzimidazoles or quinazolines depending on the solvent polarity organic-chemistry.org. Furthermore, the synthesis of quinazoline-benzimidazole hybrids highlights the utility of these precursors in creating complex, biologically relevant scaffolds nih.gov. The cyclization of 2-bromobenzamides with carbodiimides, catalyzed by cobalt, yields 3-(imino)isoindolin-1-ones, demonstrating a pathway where the ortho-bromo group is key to forming a five-membered heterocyclic ring nih.govmdpi.com.

| Precursor Type | Reaction | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| N-Phenylbenzamidine | Alkynylation/Cyclization | CuBr / K₂CO₃ | Quinazoline | acs.org |

| Amidine (general) | Oxidative C-N bond formation | TEMPO / K₂S₂O₈ | Quinazoline | organic-chemistry.org |

| 2-Bromobenzamide (B1207801) | Cyclization with Carbodiimide | Cobalt Catalyst | 3-(Imino)isoindolin-1-one | nih.govmdpi.com |

| α-Brominated Amide | Visible-light Radical Cyclization | Photocatalyst (4CzIPN) | Polycyclic Benzazepine | rsc.org |

The ortho-bromo-N-benzyl-benzamidine structure is a robust scaffold for building complex, non-biological molecules. The bromine atom is a prime site for classic organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents. This enables the systematic extension of the molecular framework. For instance, the use of 3-(2-bromoacetyl)-2H-chromen-2-one as a starting material to build a variety of fused thiophene, thiazole, and pyridine (B92270) systems showcases how a bromo-substituent can be leveraged for diversification mdpi.com.

Amidines are a cornerstone of multicomponent reaction chemistry, both as products and as key intermediates. While no MCRs specifically employing this compound have been reported, sulfonyl amidines have been synthesized in a one-pot, three-component reaction of a sulfonyl azide, an alkyne, and an amine under mild, solvent-free conditions openaccesspub.org. The structural motifs present in this compound could potentially participate in MCRs. For example, the amidine functionality could be formed in situ or act as one of the components in reactions like the Strecker or Bucherer-Bergs reactions to generate complex α-aminonitriles or hydantoins, respectively nih.gov.

Role in Ligand Design for Homogeneous and Heterogeneous Catalysis

The amidine functional group is a well-established N-donor ligand for a variety of metals, making it a valuable component in the design of catalysts.

Amidines are recognized for their utility in coordination chemistry openaccesspub.org. The N-atoms of the amidine group can chelate to a metal center, forming a stable metallacycle. The N-benzyl and the benzene (B151609) ring substituents can be modified to tune the steric and electronic properties of the resulting metal complex. N-benzyl amidine derivatives have been synthesized and evaluated for their binding properties, such as in the development of PET radioligands for NMDA receptors, which involves coordination-like interactions nih.govelsevierpure.com. The presence of the ortho-bromo substituent could also allow for secondary interactions or serve as a reactive site for catalyst immobilization on a support.

The development of catalysts based on amidine (imidamide) ligands is an active area of research. In a cobalt-catalyzed cyclization, the 2-bromobenzamide substrate itself coordinates to the metal to form a five-membered aza-cobaltacycle intermediate, which is central to the catalytic cycle nih.govmdpi.com. This demonstrates the intrinsic ability of this structural class to participate in and direct organometallic catalysis. By designing specific N-substituted 2-bromobenzamidines, it is plausible to develop novel catalysts where the substrate is essentially a pre-ligand, facilitating reactions such as C-H activation or directed cross-coupling.

| Application Area | Key Functional Group | Demonstrated Transformation | Potential Product Class | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | Amidine | Ni-catalyzed [4+2] Annulation | Quinazolines | organic-chemistry.org |

| Heterocycle Synthesis | 2-Bromobenzamide | Co-catalyzed Cyclization | Imino-isoindolinones | nih.govmdpi.com |

| Multi-Component Reactions | Amidine (Sulfonyl) | Three-component coupling | Sulfonyl Amidines | openaccesspub.org |

| Ligand / Catalyst Design | Amidine | Metal Coordination | Organometallic Complexes | openaccesspub.orgnih.gov |

Lack of Publicly Available Research Data on this compound Precludes Detailed Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound This compound . This scarcity of information prevents the creation of a detailed and scientifically accurate article focusing on its applications in chemical synthesis and materials science as outlined.

The requested article structure necessitates in-depth research findings on topics such as stereoselective and asymmetric catalysis, polymer and materials chemistry, and supramolecular chemistry. However, the available scientific literature does not appear to contain studies or data related to this compound in these contexts. The search yielded information on analogous but structurally distinct compounds, which cannot be used as a substitute given the specific focus required.

Without verifiable research data on the synthesis, properties, and applications of this compound, any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, it is not possible to provide the requested article at this time. Further research and publication in the field would be necessary to enable a thorough discussion of this specific compound's potential applications.

Application in Supramolecular Chemistry

Self-Assembly Studies Based on Hydrogen Bonding and Intermolecular Interactions

The self-assembly of this compound is theoretically governed by a sophisticated interplay of non-covalent interactions, primarily driven by its carboximidamide (amidine) functionality and aromatic systems. The amidine group is a powerful structural motif for directing molecular assembly due to its capacity to act as both a hydrogen bond donor (from the N-H protons) and an acceptor (at the sp²-hybridized nitrogen atom).

Research on analogous systems, such as benzamidinium salts and bis(amidinium) cations, has demonstrated that the amidine group reliably forms strong, directional hydrogen bonds. figshare.comchemistryviews.org Specifically, the R²₂(8) graph set synthon, a robust dimeric motif formed by two molecules through a pair of N-H···N hydrogen bonds, is a common and stable arrangement for amidines. researchgate.net In the case of this compound, this interaction would lead to the formation of centrosymmetric dimers, which can act as super-structural units for further assembly. These dimers could then propagate into one-dimensional tapes or chains through weaker interactions. chemistryviews.org

Beyond the primary hydrogen bonding, the molecule's aromatic rings—the 2-bromophenyl and the benzyl (B1604629) groups—are expected to play a crucial role. Intermolecular π-π stacking interactions between these rings would provide additional stabilization to the assembled structures. nih.gov The geometry of this stacking can vary from parallel-displaced to T-shaped, with typical centroid-to-centroid distances of 3.4 to 3.8 Å indicating a significant interaction. nih.govnih.gov The flexible N-benzyl group allows the phenyl ring to orient itself favorably to engage in these stacking events with adjacent molecules, potentially leading to layered or columnar structures. acs.orgresearchgate.net

Furthermore, the bromine atom on the phenyl ring introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site, such as the nitrogen lone pair of a nearby amidine group. The presence of the bromo-substituent is also known to influence crystal packing through steric effects and by participating in Br-H interactions. rsc.org The combination of strong hydrogen bonds, π-π stacking, and potential halogen bonds suggests that this compound could self-assemble into well-defined, higher-order supramolecular architectures.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Groups | Typical Distance/Geometry | Expected Role in Assembly |

| Hydrogen Bonding | Amidine N-H and N | N···N distance: ~3.0 Å; R²₂(8) synthon | Primary driver of dimerization and 1D chain formation |

| π-π Stacking | Benzyl and/or Bromophenyl Rings | Centroid-centroid: 3.4-3.8 Å | Stabilization of 1D chains and formation of 2D/3D arrays |

| Halogen Bonding | Bromine Atom and Amidine N | Br···N distance: <3.5 Å | Directional control and reinforcement of crystal packing |

| van der Waals Forces | Entire Molecule | N/A | General stabilization of the overall supramolecular structure |

Formation of Co-crystals and Porous Organic Frameworks

The structural attributes of this compound make it an excellent candidate for use in crystal engineering, particularly for the formation of co-crystals and as a building block for porous organic frameworks (POFs).

Co-crystal Formation:

Co-crystals are multi-component crystalline solids formed between two or more neutral molecules held together by non-covalent interactions. nih.gov The design of co-crystals relies on the predictable recognition between functional groups, known as supramolecular synthons. nih.govresearchgate.net The amidine group of this compound is a prime site for forming robust heterosynthons with complementary functional groups, such as carboxylic acids, amides, or phenols. figshare.commdpi.com

For instance, when combined with a dicarboxylic acid co-former, the amidine group can form strong N-H···O hydrogen bonds with the acid's carboxyl groups. chemistryviews.org This interaction is highly reliable and has been used to construct a variety of multicomponent crystals. researchgate.netnih.gov The presence of two aromatic rings and a bromo-substituent provides further opportunities for secondary interactions that can stabilize and direct the resulting co-crystal architecture. By selecting co-formers with specific geometries and functionalities, it is possible to tune the solid-state properties of the resulting materials.

Table 2: Illustrative Supramolecular Synthons for Co-crystal Formation

| Synthon Type | Interaction | Potential Co-former Class | Resulting Motif |

| Amidine-Carboxylic Acid | N-H···O and O-H···N | Carboxylic Acids | A robust, charge-assisted or neutral cyclic hydrogen-bonded motif |

| Amidine-Amide | N-H···O and N-H···N | Primary/Secondary Amides | Linear or cyclic hydrogen-bonded chains |

| Amidine-Phenol | N-H···O and O-H···N | Phenols | Heterodimers or extended chains |

Porous Organic Frameworks:

Porous organic frameworks (POFs), including the well-known sub-classes of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline materials characterized by permanent porosity. researchgate.netnih.govnih.gov The construction of these materials requires molecular building blocks (linkers) that have specific geometric and functional properties to connect with nodes (metal clusters or organic units) in a predictable, repeating manner.

The structure of this compound suggests its potential use as a monotopic or ditopic linker in the synthesis of such frameworks. The amidine group could coordinate to metal centers in the formation of MOFs, a strategy that has been widely employed using various nitrogen-containing linkers. researchgate.netmdpi.com Alternatively, the bromine atom offers a site for chemical modification, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional functional groups or connection points. This would transform the molecule into a multitopic linker suitable for creating extended 2D or 3D frameworks. While the direct use of an amidine in this context is less common than carboxylates or pyridyl groups, its strong coordinating ability makes it a viable functional group for engaging with metal nodes. The inherent bulk of the N-benzyl and 2-bromophenyl groups would also influence the pore size and environment of any resulting framework, potentially leading to materials with tailored properties for applications in gas storage or separation. researchgate.net

Future Perspectives and Emerging Research Directions for N Benzyl 2 Bromobenzenecarboximidamide

Development of More Sustainable and Atom-Economical Synthetic Routes for N-Benzyl-2-bromobenzenecarboximidamide

Traditional syntheses of amidines often rely on multi-step procedures with stoichiometric reagents, leading to significant waste generation. Future research will undoubtedly prioritize the development of greener and more atom-economical pathways to this compound.

Exploration of Biocatalytic Transformations and Enzyme-Mediated Synthesis

Biocatalysis offers a powerful platform for developing sustainable chemical processes. While direct enzymatic synthesis of this compound has not been reported, related enzymatic transformations suggest its feasibility. Enzymes such as nitrile hydratases and amidases, which are involved in the hydrolysis of nitriles to amides and carboxylic acids respectively, could be engineered or discovered to catalyze the direct addition of benzylamine (B48309) to 2-bromobenzonitrile (B47965). journals.co.za For instance, the amidase from Rhodococcus rhodochrous has been shown to catalyze the hydrolysis of nitriles, indicating the potential for enzymes to handle C-N triple bonds. nih.gov Furthermore, the use of enzymes like catalase for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes showcases the potential of biocatalysis in forming heterocyclic structures, which could be conceptually extended to amidine synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been successfully employed for the synthesis of amides from carboxylic acids and amines in green solvents, a strategy that could be adapted for amidine synthesis. nih.gov

The discovery of enzymes like ToyM, which catalyzes the conversion of a carboxylic acid to a nitrile via an amide intermediate, opens up new possibilities for enzymatic pathways to nitrile-derived compounds. nih.gov Future work could involve screening metagenomic libraries for novel enzymes capable of this transformation or engineering existing enzymes to accept 2-bromobenzonitrile and benzylamine as substrates.

Utilization of Renewable Feedstocks and Catalysts

The principles of green chemistry encourage the use of renewable resources. researchgate.net For the synthesis of this compound, this could involve sourcing starting materials from biomass. For example, shikimic acid, a renewable biomass, has been used as a starting material for the synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines. nih.gov While a direct route from biomass to 2-bromobenzonitrile or benzylamine is not straightforward, future biorefineries may provide platform chemicals that can be converted to these precursors.

In terms of catalysts, the focus will be on replacing precious metal catalysts with more abundant and less toxic alternatives. Copper-catalyzed reactions, for instance, have been shown to be effective for the synthesis of N-substituted benzamidines. mdpi.com The development of reusable catalysts, such as the ZnFe2O4 nanocatalyst used for benzimidazole (B57391) synthesis, offers a promising avenue for sustainable amidine production. doi.org

Exploration of Novel Reactivity Modalities and Unprecedented Transformation Pathways of this compound

The presence of a bromine atom on the benzene (B151609) ring and the reactive amidine functionality makes this compound a versatile building block for further chemical transformations. Future research is likely to explore novel reactivity patterns beyond simple cross-coupling reactions. For instance, the ortho-haloamidine scaffold could be a precursor for intramolecular cyclization reactions to generate novel heterocyclic systems. Palladium-catalyzed C-N and C-O bond formation has been demonstrated for N-substituted 4-bromo-7-azaindoles, suggesting similar transformations could be applied to this compound. nih.gov

The amidine functional group itself can participate in a variety of reactions. acs.org For example, N-substituted aryl amidines can be prepared directly from nitriles and primary amines using strong bases. nih.gov The development of one-pot, multi-component reactions for the synthesis of complex amidines is also an active area of research. nih.gov

Advanced Characterization Techniques for In-Situ Mechanistic Probes (Focus on methodology, not results)

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future studies on the synthesis and reactions of this compound will likely employ advanced in-situ spectroscopic techniques to monitor reactions in real-time. 'Operando' spectroscopy, which involves collecting spectroscopic data under actual reaction conditions, can provide invaluable mechanistic insights. youtube.com Techniques such as in-situ UV-vis, NMR, and Raman spectroscopy can be used to identify and characterize transient intermediates and determine reaction kinetics. For example, in-situ UV-vis spectroscopy has been used to monitor the formation of a formal copper(III) amide complex. acs.org

High-Throughput Synthesis and Screening Applications of this compound for Materials Discovery

High-throughput synthesis and screening are powerful tools for the rapid discovery of new materials with desired properties. google.comsciencedaily.com The synthesis of libraries of this compound derivatives, where the benzyl (B1604629) and/or aryl moieties are varied, could be automated to quickly generate a diverse set of compounds. nih.gov These libraries could then be screened for various applications, such as in organic electronics or as bioactive molecules. Automated synthesis platforms, which can perform reactions, purifications, and analyses with minimal human intervention, will be instrumental in this endeavor. nih.govnih.govacs.org The development of automated methods for the discovery of bioactive natural products provides a blueprint for how such platforms can be utilized. illinois.edu

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Information on this compound is Not Available in Current Scientific Literature

An extensive review of scientific databases and chemical literature has found no specific research, synthesis, or application data for the compound This compound . The requested article, focusing on its future perspectives and broader impact, cannot be generated as there is no foundational information about this specific molecule.

The search for "this compound" yielded results for structurally related but distinct compounds. These molecules, while sharing some structural motifs like the "N-benzyl" or "2-bromobenzene" group, belong to different chemical classes, primarily amides.

A key structural difference lies in the core functional group. The requested compound is a carboximidamide , which contains a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen (R-C(=NR')-NR''R'''). In contrast, the compounds found in the literature are predominantly benzamides or acetamides , which feature a carbonyl group (a carbon double-bonded to an oxygen atom, R-C(=O)-NR'R''). This fundamental difference in the functional group leads to significant variations in chemical properties, reactivity, and potential biological activity.

For instance, research was found on compounds such as:

N-Benzyl-2-bromobenzamide : An amide derivative, not a carboximidamide. mdpi.com

N-Benzyl-2-bromoacetamide : A simple acetamide, lacking the benzene ring directly attached to the amide-like group. nih.gov

Derivatives of N-Benzyl-2-acetamidopropionamide : These have been investigated for their anticonvulsant activities. nih.gov

N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides : Studied for their antioxidant and anti-inflammatory properties. mdpi.com

Due to the absence of any published studies on this compound, it is not possible to provide a scientifically accurate and informative article on its future research directions or its potential impact on chemical science. Any such discussion would be purely speculative and not based on established scientific findings.

Q & A

Q. What are the recommended synthetic pathways for N-Benzyl-2-bromobenzenecarboximidamide in academic laboratories?

The synthesis of this compound can be adapted from methodologies used for structurally analogous amidines. For example, palladium-catalyzed hydrogenation under mild conditions (e.g., Pd/C, H₂, MeOH, 18 h at room temperature) is effective for reducing intermediates, while coupling reactions with halogenated aryl groups may require tailored conditions, such as using pyridine as a base in dichloromethane . Key steps include protecting reactive functional groups (e.g., using TIPSCl for hydroxyl protection) and optimizing reaction times (1–3.5 h) to minimize side products.

Q. What safety protocols are critical when handling this compound?

Safety measures align with those for benzenoid compounds with bromine substituents:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust generation is likely .

- Ventilation: Conduct reactions in fume hoods with local exhaust systems to mitigate inhalation risks .

- Storage: Store in sealed containers away from light and oxidizing agents. Monitor for decomposition products, which may release toxic fumes under heat .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns verify the amidine backbone.

- Infrared (IR) Spectroscopy: Detects functional groups like C=N stretches (~1640 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or chromatographic data during characterization?

Contradictions often arise from impurities or tautomeric equilibria. Methodological approaches include:

- Purity Verification: Recrystallize the compound or use preparative HPLC to isolate the target molecule.

- Dynamic NMR Studies: Perform variable-temperature NMR to detect tautomerism or conformational changes.

- Cross-Validation: Compare data with computational models (e.g., DFT-predicted IR/NMR spectra) .

- Statistical Analysis: Apply principal component analysis (PCA) to chromatographic peaks to distinguish artifacts from true signals .

Q. What experimental strategies optimize reaction yields for this compound derivatives?

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) for coupling reactions versus non-polar solvents for sterically hindered intermediates.

- Catalyst Optimization: Evaluate Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd/C) for hydrogenation efficiency .

- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times accordingly.

- Design of Experiments (DoE): Apply factorial designs to assess interactions between temperature, catalyst loading, and solvent ratios .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological research?

- Analog Synthesis: Modify the benzyl or bromophenyl groups systematically (e.g., substituent electronic effects, steric bulk) .

- Biological Assays: Use dose-response curves (e.g., IC₅₀ determination) in target-specific assays (e.g., enzyme inhibition).

- Computational Modeling: Perform molecular docking to correlate substituent effects with binding affinities.

- Data Integration: Combine SAR data with pharmacokinetic parameters (e.g., LogP, metabolic stability) to prioritize lead compounds .

Methodological Notes

- Data Analysis: For contradictory results, triangulate findings using multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

- Safety Compliance: Adhere to OSHA HCS guidelines for labeling and documentation, particularly for brominated compounds .

- Ethical Standards: Ensure all biological testing complies with institutional review protocols for in vitro studies .

Featured Recommendations